

Introduction to bioorthogonal chemistry with TCO linkers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TCO-PEG12-acid	
Cat. No.:	B8116124	Get Quote

An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

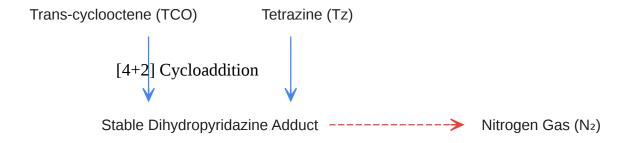
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] Coined by Carolyn Bertozzi, the term "bioorthogonal" signifies a reaction that is mutually independent and non-interactive with the complex biological milieu.[1] These reactions are characterized by their high specificity, rapid kinetics, and biocompatibility, allowing for the precise chemical modification of biomolecules in their natural environment.[2] While several reactions such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC) are prominent in this field, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a superior tool, particularly for in vivo applications, due to its exceptionally fast reaction rates.[1][2][3][4]

The TCO-Tetrazine Ligation: A Cornerstone of Bioorthogonal Chemistry

The reaction between a TCO and a tetrazine is a powerful bioorthogonal ligation based on an inverse-electron-demand Diels-Alder cycloaddition.[5][6] This reaction is distinguished by its extraordinary speed, with second-order rate constants reported to reach as high as 10⁷ M⁻¹s⁻¹.



[3][4] A key advantage of the TCO-tetrazine ligation is that it is catalyst-free, avoiding the cellular toxicity associated with copper catalysts used in other click chemistry reactions.[5] The reaction proceeds rapidly under physiological conditions (temperature, pressure, and aqueous environment) and forms a stable dihydropyridazine bond, releasing nitrogen gas (N₂) as the sole byproduct.[6] This clean and efficient reaction has made TCO linkers indispensable tools in drug development, molecular imaging, and chemical biology.[3]



Click to download full resolution via product page

Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.

Quantitative Data: Reaction Kinetics and Stability

The efficacy of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The reactivity of TCOs can be enhanced by increasing ring strain, while tetrazine reactivity is improved by adding electron-withdrawing groups.[4] However, highly reactive TCOs can sometimes exhibit lower stability.[3]

Data Presentation: Reaction Kinetics

The following table summarizes the second-order rate constants for various TCO and tetrazine pairs, highlighting the vast range of achievable reaction speeds.



TCO Derivative	Tetrazine Derivative	Rate Constant (k ₂) M ⁻¹ s ⁻¹	Conditions
TCO	Dipyridyl tetrazine	2,000 (±400)	9:1 Methanol/Water
тсо	Hydrogen-substituted tetrazines	up to 30,000	Not specified
тсо	Methyl-substituted tetrazines	~1,000	Not specified
s-TCO (strained)	3,6-dipyridyl-s- tetrazine	3,300,000 (±40,000)	Water, 25°C
d-TCO (dioxolane- fused)	3,6-dipyridyl-s- tetrazine	366,000 (±15,000)	Water, 25°C
General TCO	General Tetrazine	> 800	Not specified
General TCO	General Tetrazine	1 - 1 × 10 ⁶	General Range

Data compiled from sources.[3][5][6][7][8][9][10]

Data Presentation: TCO Linker Stability

The stability of TCO linkers is critical for in vivo applications, where they are exposed to physiological conditions for extended periods. The primary pathway for TCO deactivation is isomerization to the less reactive cis-cyclooctene isomer.[11][12]



TCO Derivative/Conjugate	Condition	Stability/Half-life
TCO-mAb conjugate	In vivo (serum)	75% remained reactive after 24h
d-TCO	Human serum, room temp.	>97% remained as trans- isomer after 4 days
d-TCO	Phosphate-buffered D₂O	No degradation or isomerization for up to 14 days
s-TCO	High thiol concentration (30 mM)	Rapid isomerization
TCO-CC49 diabody ADC	PBS, 4°C	No isomerization or drug release observed in 6 months
TCO-labeled IgG	4°C, 4 weeks	~89.5% reactivity retained

Data compiled from sources.[3][12][13]

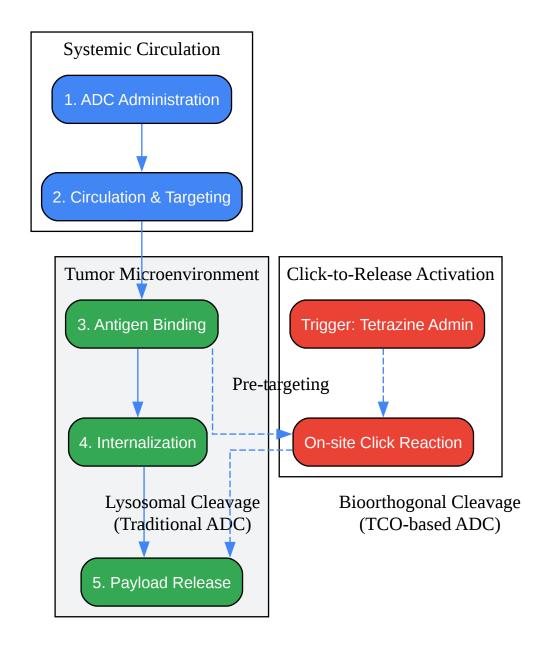
Applications in Drug Development and Research

The unique properties of the TCO-tetrazine reaction have driven its adoption in several cuttingedge applications, most notably in the development of Antibody-Drug Conjugates and for in vivo imaging.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of therapeutics that use monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells.[12] TCO linkers facilitate the creation of ADCs with a precise drug-to-antibody ratio (DAR). A particularly innovative application is the "click-to-release" system, where a drug is attached to an antibody via a TCO linker.[14][15] The ADC acts as a stable prodrug until a separately administered tetrazine molecule triggers the cleavage of the TCO linker, releasing the active drug at the tumor site.[15] This provides temporal and spatial control over drug activation, enhancing the therapeutic window.[15]





Click to download full resolution via product page

Caption: Workflow of ADC targeting and drug release.

Pretargeted In Vivo Imaging

Pretargeted imaging is a two-step strategy designed to overcome the pharmacokinetic limitations of directly labeled antibodies, which often suffer from slow clearance and high background signals.[16]



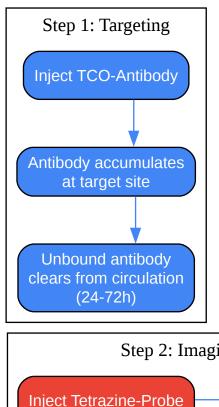


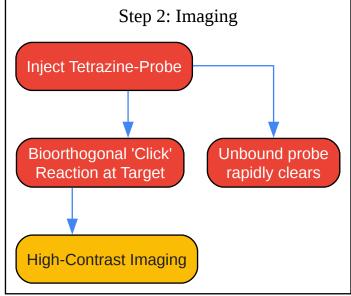


- Step 1: An antibody modified with a TCO linker is administered. This conjugate is allowed to accumulate at the target tissue (e.g., a tumor) while the unbound excess clears from the bloodstream over a period of 24 to 72 hours.[16]
- Step 2: A small, rapidly clearing imaging agent (e.g., a fluorophore or radionuclide) attached to a tetrazine is administered. This probe quickly distributes throughout the body and undergoes a fast bioorthogonal "click" reaction with the TCO-antibody localized at the target, while any unbound probe is rapidly excreted.[16][17]

This approach dramatically improves the signal-to-noise ratio, enabling high-contrast imaging of the target site.[16][17][18]







Click to download full resolution via product page

Caption: Workflow for pretargeted in vivo imaging.

Experimental Protocols

The following are generalized protocols for common procedures involving TCO linkers. Researchers should optimize conditions for their specific biomolecules and reagents.



Protocol 1: Protein Modification with TCO-NHS Ester

This protocol describes the labeling of a protein with TCO moieties by targeting primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester.

- Materials:
 - Protein of interest (1-5 mg/mL)
 - Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
 - 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
 - TCO-PEGn-NHS ester
 - Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
 - Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
 - Spin desalting columns for purification
- Methodology:
 - Buffer Exchange: If the protein is in a buffer containing primary amines (like Tris or glycine), exchange it into PBS (pH 7.4) using a spin desalting column.[8]
 - Prepare Protein Solution: Adjust the protein concentration to 1-5 mg/mL in PBS. For a 100 μ g reaction, this may be in a volume of ~100 μ L.[6]
 - Adjust pH: Add 5 μL of 1 M NaHCO₃ to the protein solution to raise the pH to ~8.3, which facilitates the reaction with primary amines.[6][8]
 - Prepare TCO-NHS Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[16]
 - Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[16] The optimal ratio should be determined empirically.
 - Incubation: Incubate the reaction for 60 minutes at room temperature. [6][8]



- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[8][19]
- Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.[6][8] The purified TCO-labeled protein is now ready for use.

Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol describes the crosslinking of a TCO-labeled protein with a tetrazine-labeled protein.

- Materials:
 - Purified TCO-labeled Protein A (from Protocol 1)
 - Purified Tetrazine-labeled Protein B (prepared using a similar NHS ester protocol)
 - Reaction Buffer (e.g., PBS, pH 7.4)
- Methodology:
 - Reactant Preparation: Prepare solutions of TCO-Protein A and Tetrazine-Protein B in the reaction buffer.
 - Ligation Reaction: Mix the two protein solutions. A 1:1 molar ratio is a good starting point, but a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to drive the reaction to completion.[8][19]
 - Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[8][19] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (510-550 nm).[6][8]
 - Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).[8]



Storage: Store the final conjugate at 4°C.[8]

Protocol 3: General Workflow for Pretargeted In Vivo Tumor Imaging

This protocol provides a general framework for a pretargeted imaging experiment in a tumorbearing mouse model.

- Materials:
 - TCO-labeled antibody specific to a tumor antigen
 - Tetrazine-labeled imaging probe (e.g., Cy3-Tetrazine or a radiolabeled tetrazine)
 - Tumor-bearing animal model (e.g., xenograft mice)
 - Sterile PBS for injections
 - In vivo imaging system (fluorescence or nuclear imaging)
- Methodology:
 - TCO-Antibody Administration: Administer the TCO-labeled antibody to the mice via intravenous (IV) injection. The dose will depend on the specific antibody and model.[16]
 - Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and for the unbound conjugate to clear from circulation. This period is typically 24 to 72 hours.[16]
 - Tetrazine-Probe Administration: After the clearance period, administer the tetrazinelabeled imaging probe, typically via IV injection at a dose of 1-5 mg/kg.[16]
 - In Vivo Imaging: Anesthetize the mice and acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) using the appropriate imaging modality.[16] This will visualize the localization of the probe at the tumor site where the TCO-antibody has accumulated.



 Biodistribution Analysis (Optional): After the final imaging time point, tissues can be harvested to quantify the distribution of the imaging probe in the tumor and other organs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Our Technology Tagworks Pharmaceuticals [tagworkspharma.com]
- 16. benchchem.com [benchchem.com]



- 17. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-... [ouci.dntb.gov.ua]
- 18. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines PMC [pmc.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [Introduction to bioorthogonal chemistry with TCO linkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8116124#introduction-to-bioorthogonal-chemistry-with-tco-linkers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com